2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is a fluorinated organic compound with the molecular formula C10H5F6NO3. This compound is characterized by the presence of trifluoromethyl groups and a benzo[d][1,3]dioxole moiety, making it a valuable molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide typically involves the reaction of 2-(trifluoromethyl)benzo[d][1,3]dioxole with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzyl)acetamide
- 2,2,2-Trifluoro-N-(2-(trifluoromethyl)benzamide)
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide is unique due to the presence of the benzo[d][1,3]dioxole moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO3/c11-8(12,13)7(18)17-10(9(14,15)16)19-5-3-1-2-4-6(5)20-10/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLBJDPIJEYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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